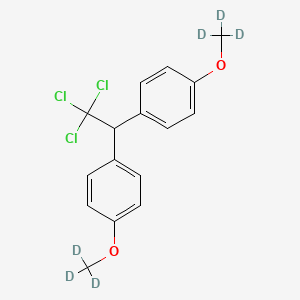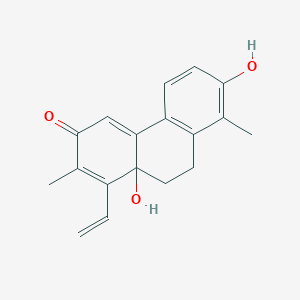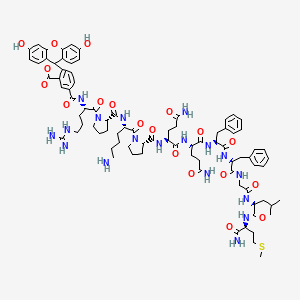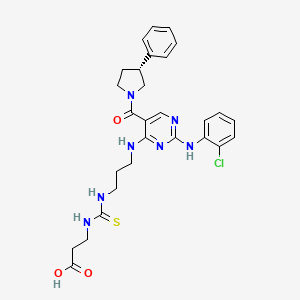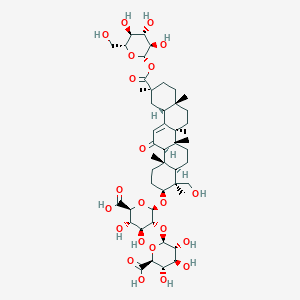![molecular formula C16H14O6 B12392929 (2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hesperetin-D3 is a deuterated form of hesperetin, a flavanone class of flavonoids predominantly found in citrus fruits such as lemons and oranges. Hesperetin is known for its antioxidant, anti-inflammatory, and anti-cancer properties. The deuterated form, Hesperetin-D3, is synthesized to enhance the stability and bioavailability of the compound, making it more effective in various applications.
準備方法
Synthetic Routes and Reaction Conditions
Hesperetin-D3 can be synthesized through the deuteration of hesperetin. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where hesperetin is treated with deuterium gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure selective deuteration.
Industrial Production Methods
Industrial production of Hesperetin-D3 involves large-scale deuteration processes. The starting material, hesperetin, is subjected to deuterium gas in a reactor equipped with a palladium catalyst. The reaction conditions are optimized to achieve high yield and purity of Hesperetin-D3. The product is then purified using techniques such as crystallization or chromatography to remove any unreacted starting material and by-products.
化学反応の分析
Types of Reactions
Hesperetin-D3 undergoes various chemical reactions, including:
Oxidation: Hesperetin-D3 can be oxidized to form hesperetin-7-O-glucuronide and other metabolites.
Reduction: The compound can be reduced to form dihydrohesperetin-D3.
Substitution: Hesperetin-D3 can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hesperetin-7-O-glucuronide and other oxidized metabolites.
Reduction: Dihydrohesperetin-D3.
Substitution: Various substituted derivatives of Hesperetin-D3, depending on the nucleophile used.
科学的研究の応用
Hesperetin-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of dietary supplements and functional foods due to its enhanced stability and bioavailability.
作用機序
Hesperetin-D3 exerts its effects through various molecular targets and pathways. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, leading to reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels . Hesperetin-D3 also activates the CISD2 gene, which is associated with longevity and healthspan .
類似化合物との比較
Hesperetin-D3 can be compared with other similar compounds such as:
Hesperetin: The non-deuterated form, which has similar biological activities but lower stability and bioavailability.
Hesperidin: A glycosylated form of hesperetin, which is less bioavailable but has similar antioxidant and anti-inflammatory properties.
Hesperidin Glucoside: A more water-soluble form of hesperidin, which has enhanced bioavailability compared to hesperidin.
Hesperetin-D3 is unique due to its enhanced stability and bioavailability, making it more effective in various applications compared to its non-deuterated counterparts.
特性
分子式 |
C16H14O6 |
|---|---|
分子量 |
305.30 g/mol |
IUPAC名 |
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1/i1D3 |
InChIキー |
AIONOLUJZLIMTK-FVELLDLOSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


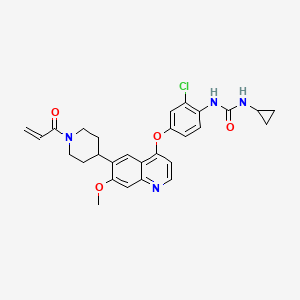
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
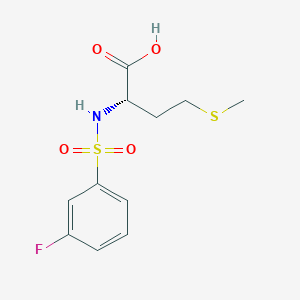
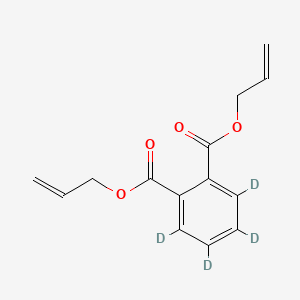

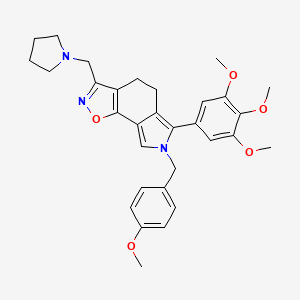
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
